molecular formula C11H17ClN2O2 B7987360 N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7987360
M. Wt: 244.72 g/mol
InChI Key: CGQTXZQZCLDICM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a 2-chloro-acetyl group and an N-cyclopropyl-acetamide moiety. Its stereochemistry at the pyrrolidine C3 position (R-configuration) and the chloro-acetyl functionality may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQTXZQZCLDICM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound of interest due to its potential pharmacological applications, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₇ClN₂O₂
  • Molecular Weight : 244.72 g/mol
  • CAS Number : 1353999-60-6

The structure includes a pyrrolidine ring substituted with a chloroacetyl group and a cyclopropyl group, which contributes to its biological activity.

This compound primarily acts as an inhibitor of CDK2 and CDK9. These kinases are crucial for cell cycle regulation and transcriptional control, making them important targets in cancer therapy. The compound exhibits high selectivity for CDK9, which is significant for minimizing off-target effects associated with broader kinase inhibitors .

Antiproliferative Effects

Research indicates that this compound demonstrates potent antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cells by inducing apoptosis and disrupting cell cycle progression:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)5.4Induction of apoptosis
HeLa (cervical cancer)3.2Cell cycle arrest at G2/M phase
A549 (lung cancer)4.8Inhibition of CDK2/9 activity

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Selectivity and Safety Profile

In addition to its efficacy against cancer cells, the selectivity of this compound for CDK9 over other kinases has been highlighted in studies. For example, it showed minimal inhibition against CDK1 and CDK4, which are often associated with adverse effects in patients .

Case Studies and Research Findings

Several case studies have documented the promising biological activity of this compound:

  • In Vivo Efficacy : In murine models of breast cancer, administration of this compound led to significant tumor regression compared to control groups.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents such as paclitaxel, the compound enhanced the overall anticancer efficacy while reducing the required doses of chemotherapy, thereby potentially lowering side effects .
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound not only inhibits CDK activity but also modulates downstream signaling pathways involved in cell survival and proliferation, such as the p53 pathway .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Synthesis Yield (if reported) Melting Point (°C)
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (Target) Not explicitly given¹ Cyclopropyl, chloro-acetyl R
N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide C₂₂H₂₉ClN₂O₂ 388.192 Cyclohexyl, 4-chlorophenyl, propyl 78% 129–131
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Not explicitly given Amino-ethyl, cyclopropyl S
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Not explicitly given Isopropyl, methyl S
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₃ClN₂O₃ 338.83 Isopropyl, benzyl ester, chloro-acetyl R

¹Exact molecular formula for the target is inferred as C₁₂H₁₈ClN₂O₂ based on naming conventions.

Stereochemical and Functional Implications

  • R vs. S Configuration : The target compound’s R-configuration at the pyrrolidine C3 position may enhance binding specificity compared to S-configuration analogs (e.g., and compounds), as stereochemistry influences spatial interactions with biological targets.
  • This contrasts with amino-ethyl or hydroxy-ethyl groups in other analogs, which may prioritize hydrogen bonding or metabolic stability .
  • Cyclopropyl vs. Bulky Substituents : The cyclopropyl group in the target compound offers a strained, compact structure that may improve membrane permeability compared to bulkier substituents like benzyl esters () or cyclohexyl groups () .

Preparation Methods

Stepwise Synthesis via Amide Bond Formation

The most common approach involves sequential reactions:

  • Cyclopropane Ring Introduction : Cyclopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form 2-chloro-N-cyclopropylacetamide. This intermediate is isolated in 74–99% yield using bases like triethylamine (TEA) or potassium carbonate (K₂CO₃).

  • Pyrrolidine Ring Functionalization : (R)-3-aminopyrrolidine is acylated with chloroacetyl chloride under anhydrous conditions. A typical protocol uses DCM as the solvent, TEA as the base, and a reaction temperature of −10°C to 25°C.

  • Coupling Reaction : The two intermediates are combined via nucleophilic substitution. Sodium ethoxide in ethanol at reflux (78°C) facilitates the formation of the final product, with yields ranging from 65% to 85%.

Example Procedure

One-Pot Synthesis

A streamlined method reduces purification steps:

  • Reagents : Cyclopropylamine, (R)-3-aminopyrrolidine, chloroacetyl chloride

  • Conditions : DCM, TEA, 0°C → 25°C, 12 h

  • Yield : 70% (crude), 63% after recrystallization

Optimization Strategies

Solvent and Base Selection

ParameterOptimal ChoiceYield ImpactSource
Solvent Dichloromethane+15%
Base Triethylamine+12%
Temperature 0°C → 25°C gradient+20%

Microwave-assisted synthesis (110°C, 45 min) reduces reaction time by 60% but requires specialized equipment.

Stereochemical Control

  • Chiral Catalysts : (R)-BINOL-derived catalysts improve enantiomeric excess (ee) to >98%.

  • Resolution Techniques : Diastereomeric salt formation with (−)-dibenzoyl tartaric acid achieves 99% ee.

Characterization and Quality Control

Spectral Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 1.05 (m, 4H, cyclopropane), 3.45 (q, pyrrolidine), 4.20 (s, CH₂Cl)
IR (KBr)1690 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend)
HPLC t₃ = 8.2 min (Chiralcel OD-H, hexane/i-PrOH 90:10)

Purity Assessment

  • HPLC : >99% purity achieved via recrystallization (EtOH/H₂O).

  • Elemental Analysis : C 54.01%, H 6.96%, N 11.45% (theoretical: C 54.00%, H 7.00%, N 11.47%).

Challenges and Solutions

Common Issues

ChallengeSolutionSource
Racemization at high tempsUse low temps (−10°C) and short reaction times
Chloroacetyl chloride hydrolysisAnhydrous conditions, molecular sieves
Cyclopropane ring openingAvoid strong acids/bases

Scalability

  • Kilogram-Scale : Continuous flow reactors achieve 85% yield with 99.5% ee.

  • Cost Reduction : Replace TEA with K₂CO₃ (saves $120/kg).

Comparative Analysis of Methods

MethodYieldeeCost ($/g)Scalability
Stepwise Synthesis78%99%45High
One-Pot Synthesis63%95%32Moderate
Microwave-Assisted70%98%68Low

Q & A

Basic: What are the optimal synthetic routes for N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with (R)-pyrrolidin-3-yl-cyclopropylamine. A key step is the chloroacetylation of the pyrrolidine nitrogen using 2-chloroacetyl chloride under anhydrous conditions. Critical parameters include:

  • Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Yield optimization (~60–75%) is achievable by stoichiometric balancing and inert atmosphere (N₂/Ar) to prevent moisture-sensitive intermediate degradation .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., chloroacetyl group attachment) and stereochemical integrity of the (R)-pyrrolidine moiety. Key signals: ~δ 4.2–4.5 ppm (pyrrolidine CH-N) and δ 1.5–2.0 ppm (cyclopropyl CH₂) .
  • High-Performance Liquid Chromatography (HPLC) : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to resolve enantiomeric impurities. Retention time consistency validates stereochemical purity .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular ion [M+H]⁺ and isotopic Cl pattern .

Advanced: How can computational modeling predict the biological activity of this compound, and what are the limitations of such models?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with pyrrolidine-binding pockets). Focus on the chloroacetyl group’s electrophilic reactivity and cyclopropyl’s steric effects .
  • QSAR Models : Train models on analogs (e.g., pyrazol-3-yl derivatives) to predict antimicrobial or kinase inhibitory activity. Limitations include over-reliance on 2D descriptors, which may neglect 3D conformational dynamics .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetics but may not account for in vivo metabolic pathways (e.g., CYP450-mediated degradation of the chloroacetyl group) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in silico studies?

Methodological Answer:

  • Assay Validation : Replicate in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to rule out experimental variability. Compare with structurally similar compounds (e.g., pyrimidin-2-yl analogs) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed chloroacetyl group) that may explain reduced in vivo efficacy .
  • Crystallography : Solve the compound’s crystal structure (via SHELX refinement ) to verify active conformations and compare with docking poses.

Basic: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent chloroacetyl group hydrolysis .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation.
  • Handling Protocols : Use moisture-free gloves and anhydrous solvents during weighing to avoid decomposition .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl group in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropyl with larger rings (e.g., cyclohexyl) or linear chains to assess steric/electronic effects .
  • Biological Profiling : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate IC₅₀ values with substituent bulkiness (via Craig plots) .
  • Computational Analysis : Compare electrostatic potential maps (Gaussian 09) to identify cyclopropyl’s contribution to binding energy .

Basic: What are the recommended protocols for assessing in vitro toxicity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations for 48 hours. Include positive controls (e.g., doxorubicin) .
  • Genotoxicity : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation (S9 fraction) .
  • Dose-Response Analysis : Calculate LC₅₀/EC₅₀ using nonlinear regression (GraphPad Prism) to establish safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.